2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide
Description
Properties
Molecular Formula |
C20H24N4O2 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H24N4O2/c25-19-8-4-7-18(13-19)14-21-22-20(26)16-24-11-9-23(10-12-24)15-17-5-2-1-3-6-17/h1-8,13-14,25H,9-12,15-16H2,(H,22,26)/b21-14+ |
InChI Key |
PAULTJLCXCBRGJ-KGENOOAVSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the hydrazide: This can be achieved by reacting an appropriate acyl hydrazine with a benzyl piperazine derivative.
Condensation reaction: The hydrazide is then condensed with a 3-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.
Reduction: Reduction reactions can occur at the hydrazide or piperazine rings.
Substitution: The benzyl group can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation products: Quinones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperazine, including 2-(4-benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide, exhibit notable antimicrobial properties. A study evaluated various piperazine derivatives for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications of the piperazine structure enhanced antibacterial activity, suggesting potential for developing new antibiotics .
Case Study : In vitro assays showed that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The structure-activity relationship (SAR) analysis revealed that the presence of the benzyl group was crucial for enhancing antimicrobial potency.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. A significant study focused on its effects on breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis, with IC50 values demonstrating potent cytotoxicity.
Table 1: Anticancer Activity of 2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.5 | Induction of apoptosis via caspase activation |
| NCI-H460 | 7.2 | Inhibition of tubulin polymerization |
The compound's mechanism was further elucidated through flow cytometry, which showed increased sub-G1 population, indicating apoptosis induction .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The compound was evaluated in models of neurodegeneration, showing protective effects against cellular damage induced by reactive oxygen species (ROS).
Case Study : In a model using SH-SY5Y neuroblastoma cells, treatment with the compound resulted in reduced levels of oxidative stress markers and improved cell viability compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(3-hydroxybenzylidene)acetohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Piperazinyl Acetohydrazides with Varied Aromatic Substituents
Several piperazinyl acetohydrazides share structural similarities with the target compound but differ in their aromatic substituents:
- Compound 206 (N'-(4-hydroxybenzylidene)-2-(4-nitrophenylpiperazinyl)acetohydrazide) : Exhibited selective AChE inhibition (IC50 = 29.5 µM), highlighting the importance of the para-hydroxy group for activity .
- 2-[4-(2-Chlorobenzyl)piperazinyl]-N'-(3,4,5-trimethoxyphenylmethylene)acetohydrazide : Demonstrated altered pharmacokinetic properties due to the trimethoxyphenyl group, which enhances lipophilicity but reduces solubility .
Key Insight : The position and nature of hydroxyl groups (e.g., meta vs. para) significantly influence enzyme affinity. The target compound’s 3-hydroxybenzylidene group may offer moderate AChE inhibition compared to para-substituted analogs like Compound 206 .
Benzimidazole-Based Acetohydrazides
Benzimidazole derivatives, though structurally distinct in their core, share functional similarities with the target compound:
- Compound 13b (N'-(3-hydroxybenzylidene)-2-(2-isopropylbenzimidazolyl)acetohydrazide) : Synthesized in 69% yield, this analog showed moderate cytotoxicity in SH-SY5Y neuroblastoma cells, suggesting that the benzimidazole core may enhance cellular uptake .
- Compound 228 (N'-(2,4-dihydroxybenzylidene)-2-(ethylthiobenzimidazolyl)acetohydrazide) : Demonstrated potent α-glucosidase inhibition (IC50 = 6.10 µM), outperforming acarbose (IC50 = 378.2 µM). The dihydroxy substitution likely enhances binding to the enzyme’s active site .
- Compound 4a (N'-(3-hydroxybenzylidene)-2-(phenylpyrazolyl)acetohydrazide) : Exhibited anti-inflammatory activity by suppressing TNF-α production by 57.3%, comparable to the standard drug SB-203580 .
Key Insight : While benzimidazole derivatives often show superior enzyme inhibition and cytotoxicity, the piperazinyl core in the target compound may confer better solubility and lower toxicity .
Comparative Pharmacological Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-Benzyl-1-piperazinyl)-N'-(3-hydroxybenzylidene)acetohydrazide, and how can reaction conditions be standardized?
- Methodology : The compound is synthesized via refluxing intermediates under specific conditions. For example, hydrazide derivatives are typically prepared by reacting acetohydrazide precursors (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) with aromatic amines (e.g., 3-nitroaniline) in methanol under reflux for 4–5 hours. Key parameters include solvent choice (methanol or ethanol), temperature (80–100°C), and purification via recrystallization .
- Experimental Design : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometric ratios (e.g., 1:2 molar ratio of hydrazide to amine) .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm hydrogen bonding and hydrazone (C=N) formation.
- X-ray crystallography : Resolve crystal structures (e.g., CCDC-1990392) to validate stereochemistry and intermolecular interactions, such as π-π stacking in benzyl-piperazine moieties .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to [M+H]) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodology :
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays or antioxidant potential using DPPH radical scavenging .
- Dose-response studies : Use concentrations ranging from 10–100 µM to establish IC values.
- Control compounds : Compare with standard drugs (e.g., ibuprofen for anti-inflammatory activity) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets?
- Methodology :
- Target selection : Prioritize receptors like acetylcholinesterase (for Alzheimer’s research) or kinases (for cancer studies) based on structural analogs .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate results with MD simulations to assess stability of hydrogen bonds (e.g., between the hydrazone group and catalytic residues) .
Q. What strategies resolve contradictions in reported bioactivity data for hydrazone derivatives?
- Methodology :
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., benzyl vs. pyridinyl groups) to isolate pharmacophores responsible for activity .
- Meta-analysis : Compare data across studies using standardized assays (e.g., MIC values for antimicrobial activity) and adjust for variables like solvent polarity .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising efficacy?
- Methodology :
- Bioisosteric replacement : Substitute the 3-hydroxybenzylidene group with trifluoromethyl or methylsulfonyl groups to improve lipophilicity and resistance to oxidative metabolism .
- Prodrug design : Introduce ester or amide prodrug moieties to enhance bioavailability, followed by enzymatic cleavage studies in simulated gastric fluid .
Q. What experimental evidence supports the proposed mechanism of action for this compound in neurodegenerative diseases?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
